molecular formula C10H11FO2 B7998939 4-Fluoro-3-propoxybenzaldehyde

4-Fluoro-3-propoxybenzaldehyde

Cat. No.: B7998939
M. Wt: 182.19 g/mol
InChI Key: UUJUUQFTURUNQL-UHFFFAOYSA-N
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Description

4-Fluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and a propoxy group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-propoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with propyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 4-Fluoro-3-propoxybenzoic acid.

    Reduction: 4-Fluoro-3-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-propoxybenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The fluorine atom can influence the reactivity of the compound by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Similar structure but lacks the propoxy group.

    3-Fluorobenzaldehyde: Similar structure but lacks the propoxy group and has the fluorine atom at a different position.

    4-Propoxybenzaldehyde: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-3-propoxybenzaldehyde is unique due to the presence of both the fluorine atom and the propoxy group, which can influence its reactivity and applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research fields.

Biological Activity

4-Fluoro-3-propoxybenzaldehyde is an aromatic aldehyde derivative with potential biological significance. This compound is of interest due to its structural features that may confer various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse sources and presenting relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11F O2
  • Molecular Weight : 182.19 g/mol
  • Structural Features : The presence of a fluorine atom and a propoxy group on the benzaldehyde backbone enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various pathogenic microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
3-Fluoro-4-propoxybenzaldehydeE. coli, S. aureus62.5 µg/mL
4-HydroxybenzaldehydeMRSA78.12 µg/mL
Vanillin DerivativesVarious pathogensVaries (typically <100 µg/mL)

Anticancer Activity

The anticancer potential of this compound can be inferred from studies on structurally similar compounds. For example, derivatives with similar functional groups have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various benzaldehyde derivatives, including those with propoxy substitutions. Results indicated that compounds with electron-withdrawing groups like fluorine significantly enhanced activity against cancer cells.

  • IC50 Values :
    • HeLa Cells: 226 µg/mL
    • A549 Cells: 242 µg/mL

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that inhibit inflammatory pathways are of great interest. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α through mechanisms involving the NLRP3 inflammasome.

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound NameCytokine TargetIC50 (μM)
HL16 (related compound)IL-1β0.30 ± 0.01
MCC950 (control)IL-1β10

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzene ring or substituent groups can significantly alter potency against various biological targets.

Key Findings in SAR Studies:

  • Fluorine Substitution : Enhances lipophilicity and may improve membrane penetration.
  • Propoxy Group : Influences binding affinity to biological targets.
  • Aldehyde Functional Group : Essential for reactivity with nucleophiles in biological systems.

Properties

IUPAC Name

4-fluoro-3-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-5-13-10-6-8(7-12)3-4-9(10)11/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJUUQFTURUNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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